

physical and chemical properties of pyridinium tribromide

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Compound of Interest

Compound Name: Tribromide anion

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An In-depth Technical Guide to Pyridinium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium tribromide, also known as pyridinium bromide perbromide (PBPB), is a solid, crystalline organic compound composed of a pyridinium cation and a **tribromide anion**.^{[1][2]} It serves as a stable and convenient electrophilic brominating agent, offering a safer and more easily handled alternative to liquid bromine for a wide range of organic syntheses.^{[2][3]} This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.

Physical and Chemical Properties

Pyridinium tribromide is a red-orange to brown crystalline powder.^{[4][5]} It is valued in synthetic chemistry for its ability to act as a controlled source of bromine.^[2]

Quantitative Physical Properties

The key physical properties of pyridinium tribromide are summarized in the table below. These values represent typical data found in commercial and academic sources.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ Br ₃ N	[4]
Molecular Weight	319.82 g/mol	[4][5]
Appearance	Red-orange to red to brown powder, crystals, and/or chunks	[4][5]
Melting Point	127-133 °C	[4][5]
Boiling Point	115.3 °C at 760 mmHg	[4]
Flash Point	20 °C	[4]
Density (estimate)	2.9569 g/cm ³	[4][5]
Water Solubility	Decomposes	[4][5]
Solubility	Soluble in methanol and glacial acetic acid.[3][4]	

Chemical and Spectroscopic Properties

Reactivity and Stability: Pyridinium tribromide is a stable solid under recommended storage conditions (2-8°C, dry environment).[4][6] It is incompatible with strong oxidizing agents and strong bases.[4][5] Its primary chemical characteristic is its function as an electrophilic brominating agent. In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, making it a controlled source of Br₂. [3][7][8] This property makes it highly effective for the bromination of alkenes, alkynes, ketones, phenols, and various aromatic compounds.[5][9]

Spectroscopic Data: Spectroscopic methods are crucial for the identification and characterization of pyridinium tribromide.

- Infrared (IR) Spectroscopy:** IR spectra are available for pyridinium tribromide, showing characteristic peaks for the pyridinium cation.[10][11] The formation of the quaternary salt leads to changes in the C-H aromatic vibration region (3250–3000 cm⁻¹) and the C=C/C=N vibration region (1650–1400 cm⁻¹).[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR data have been recorded for pyridinium tribromide.[\[13\]](#) ^1H NMR spectra show characteristic shifts for the protons on the pyridinium ring.[\[14\]](#)
- Mass Spectrometry (MS): Mass spectrometry data is also available for the compound.[\[15\]](#)

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of pyridinium tribromide in a laboratory setting.

Protocol 1: Synthesis of Pyridinium Tribromide

This protocol describes a common laboratory-scale synthesis of pyridinium tribromide.[\[16\]](#)

Materials:

- Pyridine (79.1 g)
- 48% Hydrobromic acid (113 ml)
- Bromine (80 g, 25.5 ml)
- Glacial acetic acid (320 ml)
- Round bottom flask (1 L), reflux condenser, dropping funnel, mechanical stirrer, beaker (1 L), Büchner funnel

Procedure:

- Place 79.1 g of pyridine into a 1 L round bottom flask.
- While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid via a dropping funnel.
- Remove the reflux condenser and set up for distillation. Distill off the water under vacuum by heating the flask in an oil bath to 160 °C until the pyridine hydrobromide is completely dry.
- Dissolve the resulting pyridine hydrobromide in 240 g of glacial acetic acid by heating.

- Set up a mechanical stirrer and, while maintaining a temperature of 60-65 °C, slowly add a solution of 80 g of bromine in 80 ml of glacial acetic acid from a dropping funnel.
- Transfer the flask contents to a 1 L beaker, cover, and allow to crystallize.
- Once cooled to 10 °C, filter the red-brown needle-like crystals using a Büchner funnel.
- Wash the crystals and allow them to air dry. The typical yield is approximately 190 g.[\[16\]](#)

Protocol 2: Purification by Recrystallization

For experiments requiring high-purity material, pyridinium tribromide can be recrystallized.

Materials:

- Crude pyridinium tribromide
- Glacial acetic acid

Procedure:

- Dissolve the crude pyridinium tribromide in a minimum amount of hot glacial acetic acid (approximately 33 g per 100 mL of acetic acid).[\[4\]](#)[\[5\]](#)
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the resulting orange-red crystals by vacuum filtration.
- Wash the crystals with a small amount of cold acetic acid and dry them in a vacuum desiccator.[\[16\]](#)

Protocol 3: General Protocol for α -Bromination of a Ketone

This protocol outlines a general procedure for the use of pyridinium tribromide in the α -bromination of a ketone, a common application.

Materials:

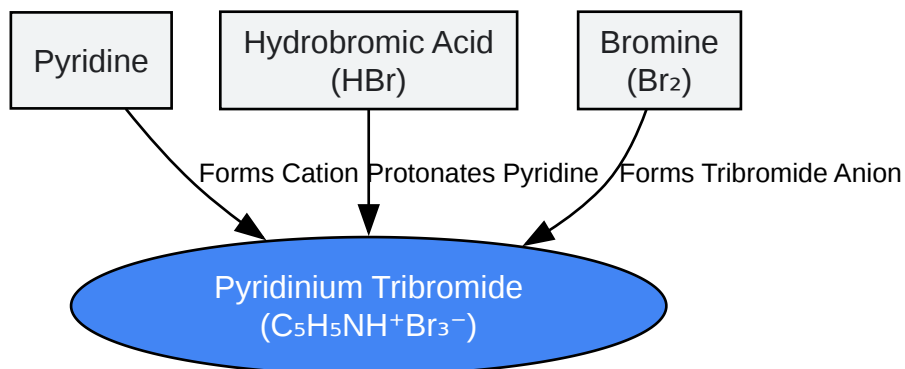
- Ketone substrate
- Pyridinium tribromide (1.0 - 1.1 equivalents)
- Glacial acetic acid (as solvent)
- Stir plate and magnetic stir bar
- Reaction flask

Procedure:

- Dissolve the ketone substrate in glacial acetic acid in a reaction flask equipped with a magnetic stir bar.
- Add solid pyridinium tribromide to the solution in one portion at room temperature.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the red-orange color of the pyridinium tribromide.
- Once the reaction is complete (typically indicated by the solution becoming colorless or pale yellow), pour the mixture into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α -brominated ketone, which can be further purified by chromatography or recrystallization.

Mandatory Visualizations

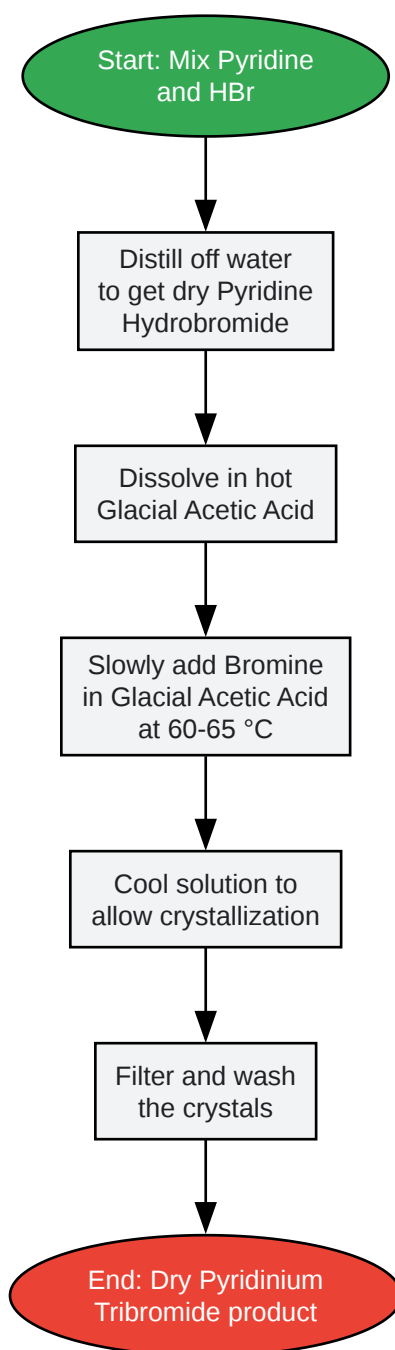
Logical Relationship of Components



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Caption: Formation of Pyridinium Tribromide from its constituent components.

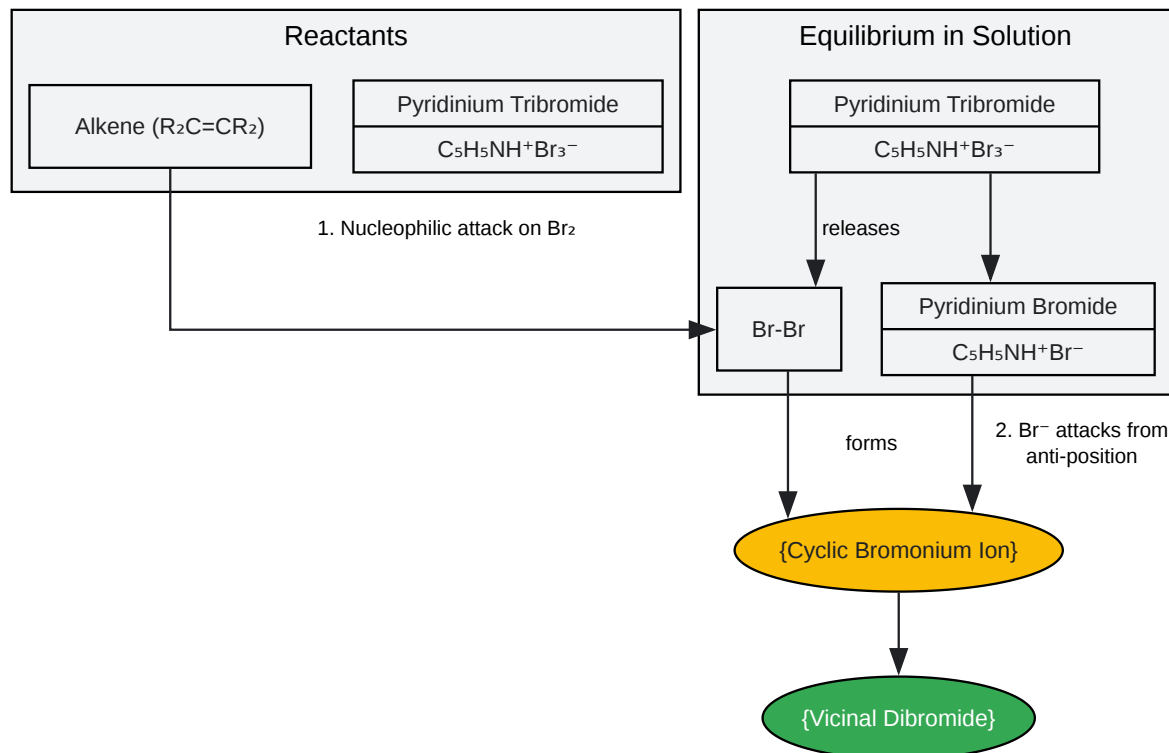
Synthesis Workflow



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Caption: Experimental workflow for the synthesis of Pyridinium Tribromide.

Mechanism: Electrophilic Bromination of an Alkene



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Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Safety and Handling

Pyridinium tribromide is a hazardous substance and must be handled with appropriate safety precautions.[17] It is classified as corrosive and causes severe skin burns and eye damage.[18] The material is also a lachrymator, meaning it can cause tearing.[4]

Hazard Summary

Hazard Statement	Description	Source(s)
H314	Causes severe skin burns and eye damage.	[18][19]
Lachrymator	Irritating to the eyes, causing tears.	[4][18]

Handling Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses and face shield), and a suitable respirator.[18][19]
- Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][20]
- Handling: Avoid creating dust.[18] Do not breathe dust or fumes.[19] Wash hands thoroughly after handling.[18]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6] Keep away from strong bases and oxidizing agents.[4]
- Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[19]

First Aid Measures:

- Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[18]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18]
- Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek immediate medical attention.[18]

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